3,6-Dichloropyridazine

Übersicht

Beschreibung

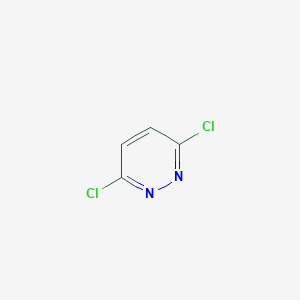

3,6-Dichloropyridazine is a heterocyclic organic compound with the molecular formula C₄H₂Cl₂N₂. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions of the pyridazine ring. This compound is known for its significant role in various chemical reactions and its applications in scientific research .

Vorbereitungsmethoden

Chlorination of 3,6-Dihydroxy Pyridazine with Phosphorus Oxychloride

Reaction Mechanism and General Procedure

The most widely reported method involves reacting 3,6-dihydroxy pyridazine with phosphorus oxychloride (POCl₃) in a solvent medium at temperatures ranging from 0–80°C . The reaction proceeds via nucleophilic substitution, where hydroxyl groups are replaced by chlorine atoms. The general equation is:

Optimization Parameters

Key variables influencing yield and purity include:

Solvent Selection

Solvents such as chloroform , DMF , and ethanol are commonly used. Chloroform demonstrates superior performance, likely due to its non-polar nature, which enhances reagent solubility without side reactions . For instance:

Molar Ratios

A molar ratio of 1:1.5–3.75 (3,6-dihydroxy pyridazine : POCl₃) is optimal. Excess POCl₃ ensures complete substitution while acting as a solvent .

Temperature and Time

Reactions conducted at 50–65°C for 3.5–4 hours achieve near-complete conversion . Prolonged heating or higher temperatures may degrade the product.

Purification and Characterization

Post-reaction purification involves evaporation , recrystallization , or silica gel column chromatography . The latter yields >99% purity, as confirmed by GC and NMR .

Table 1: Experimental Results from Patent CN104447569A

| Example | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Chloroform | 50 | 4 | 72.35 | 99.03 |

| 2 | DMF | 50 | 4 | 68.41 | 98.57 |

| 3 | Chloroform | 65 | 3.5 | 86.00 | 99.10 |

Halogenation of Maleic Hydrazide with Phosphorus Pentahalides

Historical Context and Reaction Pathway

An older but structurally distinct method involves maleic hydrazide as the starting material. Reacting it with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) under thermal conditions yields this compound . The reaction is summarized as:

Reagent Excess and Mixing

Using 2–3 equivalents of PCl₅ ensures complete halogenation. Mechanical mixing of solid reagents before heating is crucial to prevent localized decomposition .

Temperature Control

The reaction requires heating until the mixture liquefies, typically at 120–150°C . Elevated temperatures risk side reactions, necessitating precise control .

Comparative Analysis of Synthesis Routes

Efficiency and Industrial Applicability

Analyse Chemischer Reaktionen

Types of Reactions: 3,6-Dichloropyridazine undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as acid hydrazides, p-toluene sulfonylhydrazine, and anthranilic acid derivatives to form substituted pyridazine derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Major Products:

Substituted Pyridazine Derivatives: These include triazolopyridazine derivatives, Schiff’s bases, and other heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3.1 Antimicrobial Activity

Research indicates that 3,6-dichloropyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown its effectiveness against Mycobacterium tuberculosis, highlighting its potential as a lead compound in the development of new anti-tuberculosis drugs .

3.2 Anti-inflammatory and Analgesic Effects

The compound has also been explored for its anti-inflammatory properties. In a study involving various derivatives of pyridazine, certain compounds demonstrated promising results in reducing inflammation markers in vitro .

3.3 Development of New Drug Candidates

This compound serves as a precursor for synthesizing various drug candidates targeting different biological pathways. For example, it has been used to create imidazo[1,2-b]pyridazines through nucleophilic substitution reactions with amino alcohols, which are being investigated for their pharmacological properties .

Chemical Reactivity and Derivative Formation

4.1 Reactions with Hydrazides

The compound readily reacts with acid hydrazides to form triazolopyridazine derivatives, which have been characterized using spectral data. This reaction pathway is essential for developing compounds with enhanced biological activities .

4.2 Electrochemical Properties

Electrochemical studies reveal that this compound undergoes reduction processes involving the cleavage of carbon-chlorine bonds. These properties are crucial for applications in sensors and electrochemical devices .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Pathogen/Condition | Reference |

|---|---|---|---|

| 1 | Antimicrobial | Mycobacterium tuberculosis | |

| 2 | Anti-inflammatory | In vitro inflammation markers | |

| 3 | Analgesic | Pain models |

Wirkmechanismus

The mechanism of action of 3,6-Dichloropyridazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

3,6-Dibromopyridazine: Similar in structure but with bromine atoms instead of chlorine.

3-Chloro-6-methylpyridazine: Contains a methyl group in place of one chlorine atom.

Uniqueness: 3,6-Dichloropyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry .

Biologische Aktivität

3,6-Dichloropyridazine is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy in various applications.

Chemical Structure and Synthesis

This compound (CHClN) features two chlorine atoms at the 3 and 6 positions of the pyridazine ring. The compound can be synthesized through various methods, including nucleophilic substitution reactions and condensation reactions with hydrazides. Notably, reactions with acid hydrazides yield triazolopyridazine derivatives, which exhibit enhanced biological activity compared to the parent compound .

Biological Activity

Antimicrobial Properties

Research indicates that this compound derivatives possess significant antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. For instance, compounds derived from 6-chloropyridazin-3(2H)-thione have shown promising results in inhibiting bacterial growth, suggesting that modifications to the pyridazine structure can enhance its antimicrobial potency .

Antitubercular Activity

One of the notable applications of this compound is its potential as an antitubercular agent. Studies have demonstrated that certain derivatives exhibit inhibitory effects against Mycobacterium tuberculosis. The mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example, derivatives synthesized through the reaction with p-toluic hydrazide have shown promising antitumor activity by inducing apoptosis in cancer cells. The underlying mechanism may involve the activation of caspase pathways and modulation of cell cycle regulation .

Case Studies

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Yamada et al. (1981) | This compound | Antimicrobial | Effective against multiple bacterial strains |

| Luo et al. (2004) | Various derivatives | Antitubercular | Significant inhibition of M. tuberculosis growth |

| Nasser et al. (2013) | Triazolopyridazine derivatives | Cytotoxicity | Induced apoptosis in cancer cell lines |

The biological activities of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The presence of chlorine atoms allows for nucleophilic substitution reactions, leading to the formation of more reactive derivatives that can interact with biological targets.

- Interference with Enzymatic Pathways : Some derivatives inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Apoptosis Induction : Certain compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. What are the common synthetic routes for 3,6-Dichloropyridazine in medicinal chemistry?

Answer:

this compound serves as a precursor for synthesizing bioactive derivatives. Key methodologies include:

- Condensation with sodium salts : Reacting this compound with sodium benzoate derivatives (e.g., sodium benzoyl chloride) under reflux conditions, followed by hydrolysis to yield 6-substituted pyridazin-3(2H)-ones .

- Microwave-assisted synthesis : Accelerating reaction kinetics for heterocyclic derivatives (e.g., pyridazine-fused triazoles) using controlled microwave irradiation to improve regioselectivity and yield .

- Hydrolysis in acidic media : Controlled hydrolysis with HCl generates intermediates like 3-chloro-6-hydroxypyridazine, critical for further functionalization .

Table 1: Key Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | Sodium benzoyl chloride, reflux, 3h | 53-78% | |

| Microwave synthesis | This compound, alkyl halides | 78% | |

| Acidic hydrolysis | 0.61N HCl, reflux | 53% |

Q. What are the key physical properties and safety considerations for handling this compound?

Answer:

Physical Properties :

- Molecular formula: C₄H₂Cl₂N₂; Molecular weight: 148.98 g/mol .

- Melting point: 65–69°C ; CAS Registry Number: 141-30-0 .

- Solubility: Sparingly soluble in polar solvents (e.g., ethanol) but highly soluble in dichloromethane .

Safety Hazards :

- Causes skin/eye irritation and respiratory toxicity .

- Handling requires PPE (gloves, goggles), fume hoods, and avoidance of dust inhalation .

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 65–69°C | |

| Solubility in Ethanol | 0.12 g/100 mL (25°C) | |

| InChI Key | GUSWJGOYDXFJSI-UHFFFAOYSA-N |

Q. How can researchers resolve contradictions in reported reaction mechanisms (e.g., sodium amide treatment)?

Answer:

Contradictory results, such as the reaction of this compound with sodium amide, require:

- Reproducibility testing : Repeating Steck’s original protocol (sodium amide in NH₃) to verify product formation .

- Mechanistic analysis : Using HPLC or GC-MS to identify intermediates (e.g., 5-amino-3-chloropyridazine vs. hydrolysis byproducts) .

- Acid stability assays : Testing intermediates under reflux with 6N HCl to confirm inertness, ruling out rearrangement pathways .

Q. How can selective mono-functionalization of this compound be achieved for drug discovery?

Answer:

Advanced methods include:

- Negishi coupling : Using organozinc reagents with Pd catalysts for C-3 selective arylation (98% selectivity over bis-substitution) .

- Grignard reactions : Employing (tmp)₂Zn·MgCl₂·LiCl to functionalize one chlorine while retaining the second for subsequent modifications .

- Kinetic control : Adjusting stoichiometry (1.05 equiv organozinc) and reaction time to favor mono-substitution .

Table 3: Functionalization Selectivity

| Method | Selectivity (Mono:Di) | Yield | Reference |

|---|---|---|---|

| Negishi coupling | 98:2 | 40-60% | |

| Grignard reagents | 90:10 | 65-75% |

Q. What spectroscopic techniques are optimal for characterizing this compound derivatives?

Answer:

- Vibrational spectroscopy : IR/Raman analysis (B3LYP/6-31G* scaled frequencies) identifies Cl–N stretching modes (600–800 cm⁻¹) and aromatic C–H vibrations .

- EPR spectroscopy : Detects triplet-state dynamics (zero-field splitting parameters: X=0.094 cm⁻¹, Y=−0.164 cm⁻¹) to confirm nπ* electronic transitions .

- NMR : ¹H and ¹³C NMR in CDCl₃ resolves substituent effects on pyridazine ring protons (δ 7.5–8.5 ppm) .

Q. How can researchers optimize multi-step syntheses of bis-triazolopyridazines from this compound?

Answer:

- One-pot strategies : Use iodobenzene diacetate (IBD) for oxidative cyclization in CH₂Cl₂, reducing steps from 3 to 1 .

- Solvent optimization : Replace toxic Br₂/AcOH with Me₄NBr/oxone® for safer hydrazone cyclization .

- Yield improvement : Pre-functionalize this compound with hydrazine before coupling with aldehydes (70–85% yield) .

Eigenschaften

IUPAC Name |

3,6-dichloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSWJGOYDXFJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059704 | |

| Record name | Pyridazine, 3,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 3,6-Dichloropyridazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19749 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

141-30-0 | |

| Record name | 3,6-Dichloropyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazine, 3,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dichloropyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridazine, 3,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridazine, 3,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.